molecular formula C33H54O9 B1666832 Aldecalmycin CAS No. 139953-58-5

Aldecalmycin

Cat. No. B1666832
M. Wt: 594.8 g/mol
InChI Key: BKXWBAOGONGQJL-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aldecalmycin is a new antimicrobial antibiotic from Streptomyces.

Scientific Research Applications

Discovery and Isolation

Aldecalmycin, a novel antimicrobial antibiotic, was discovered in the culture broth of Streptomyces sp. MJ147-72F6. This discovery highlighted its significance in microbial and pharmaceutical research due to its unique properties and potential applications (Sawa et al., 1992).

Structural Analysis and Properties

Extensive studies were conducted to elucidate the structural and biological properties of Aldecalmycin. Using various chromatographic and spectroscopic methods, its structure was characterized, revealing the presence of keto-enol tautomers and other complex features (Sawa et al., 1994a). Additional NMR studies were crucial in determining the detailed structural aspects, which are essential for understanding its mode of action and potential modifications (Sawa et al., 1994b).

Antimicrobial Efficacy

One of the notable findings was Aldecalmycin's equipotency in inhibiting the growth of sensitive and methicillin-resistant Staphylococcus aureus (MRSA). This positions Aldecalmycin as a potential candidate for addressing antibiotic resistance, a major concern in contemporary medical research (Sawa et al., 1994a).

Absolute Configuration Determination

Further research led to the determination of the absolute configuration of Aldecalmycin. This involved complex techniques like X-Ray crystallography and optical rotation analysis. Understanding the absolute configuration is vital for synthetic modifications and enhancing its therapeutic potential (Sawa et al., 1994c).

properties

CAS RN

139953-58-5

Product Name

Aldecalmycin

Molecular Formula

C33H54O9

Molecular Weight

594.8 g/mol

IUPAC Name

3-[2-[(E)-4-hydroxy-3,5-dimethyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-5-enyl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-oxopropanal

InChI

InChI=1S/C33H54O9/c1-8-9-18(3)28(37)21(6)24(41-32-31(40)30(39)29(38)25(16-35)42-32)15-23-19(4)14-22-13-17(2)12-20(5)27(22)33(23,7)26(36)10-11-34/h9,11,14,17,20-25,27-32,35,37-40H,8,10,12-13,15-16H2,1-7H3/b18-9+

InChI Key

BKXWBAOGONGQJL-GIJQJNRQSA-N

Isomeric SMILES

CC/C=C(\C)/[C@H]([C@@H](C)[C@H](C[C@H]1C(=C[C@H]2C[C@H](C[C@H]([C@@H]2[C@@]1(C)C(=O)CC=O)C)C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

SMILES

CCC=C(C)C(C(C)C(CC1C(=CC2CC(CC(C2C1(C)C(=O)CC=O)C)C)C)OC3C(C(C(C(O3)CO)O)O)O)O

Canonical SMILES

CCC=C(C)C(C(C)C(CC1C(=CC2CC(CC(C2C1(C)C(=O)CC=O)C)C)C)OC3C(C(C(C(O3)CO)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aldecalmycin; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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